REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH:8](C#N)[CH2:9][CH2:10][C:11]([CH2:13]CC(C#N)C2C(C)=NC=CC=2)=O)=[CH:6][CH:5]=[CH:4][N:3]=1.C(CCC(C1C(C)=NC=CC=1)=O)#[N:28].BrCCCC#N>N.[Ni]>[CH3:1][C:2]1[N:3]=[CH:4][CH:5]=[CH:6][C:7]=1[CH:8]1[NH:28][CH2:13][CH2:11][CH2:10][CH2:9]1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
N
|
Name
|
2-methyl-3-pyridyl-3-cyanopropyl ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC=CC=C1C(CCC(=O)CCC(C=1C(=NC=CC1)C)C#N)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CCC(=O)C=1C(=NC=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was isolated by distillation (108°-112°/0.2 mm Hg)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=N1)C2CCCCN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |